(NE)-N-[(4-bromo-1H-indol-3-yl)methylidene]hydroxylamine
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Overview
Description
(NE)-N-[(4-bromo-1H-indol-3-yl)methylidene]hydroxylamine is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(4-bromo-1H-indol-3-yl)methylidene]hydroxylamine typically involves the condensation of 4-bromo-1H-indole-3-carbaldehyde with hydroxylamine. This reaction is usually carried out under mild conditions, such as room temperature, in the presence of a suitable solvent like ethanol or methanol. The reaction can be catalyzed by acids or bases to enhance the yield and reaction rate.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or multicomponent reactions. These methods offer advantages like reduced reaction times, higher yields, and lower environmental impact compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(4-bromo-1H-indol-3-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes, nitroso derivatives
Reduction: Amines, hydroxylamines
Substitution: Various substituted indole derivatives
Scientific Research Applications
(NE)-N-[(4-bromo-1H-indol-3-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (NE)-N-[(4-bromo-1H-indol-3-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1H-indole-3-carbaldehyde: A precursor in the synthesis of (NE)-N-[(4-bromo-1H-indol-3-yl)methylidene]hydroxylamine.
4-bromo-1H-indole: A related compound with similar structural features.
Indole-3-acetic acid: A naturally occurring indole derivative with biological activity.
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its bromine atom and hydroxylamine moiety make it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
(NE)-N-[(4-bromo-1H-indol-3-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-2-1-3-8-9(7)6(4-11-8)5-12-13/h1-5,11,13H/b12-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIJOPPPNYMBIS-LFYBBSHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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